2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired compound . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another phenylpyridine compound with similar structural features but different reactivity and applications.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring, exhibiting different biological activities.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring structure and the presence of both phenyl and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1177479-17-2 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H14N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14-15H,6-7,9H2 |
InChI Key |
JYMFDGYMZXNDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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